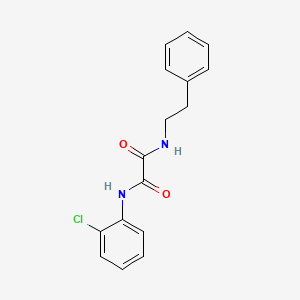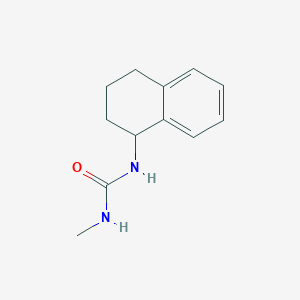
N-(2-chlorophenyl)-N'-(2-phenylethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-N'-(2-phenylethyl)ethanediamide, commonly known as CPE, is a synthetic compound that belongs to the class of amidine compounds. It is a potent and selective inhibitor of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is involved in pain perception and inflammation. CPE has gained significant attention in recent years due to its potential therapeutic applications in the treatment of chronic pain and inflammation.
Wirkmechanismus
CPE exerts its pharmacological effects by binding to the N-(2-chlorophenyl)-N'-(2-phenylethyl)ethanediamide channel and inhibiting its activity. This results in a reduction in the release of neuropeptides such as substance P and calcitonin gene-related peptide, which are involved in pain perception and inflammation.
Biochemical and Physiological Effects:
CPE has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on this compound, CPE has been shown to have antioxidant and anti-inflammatory effects, which may further contribute to its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
CPE has several advantages for use in lab experiments. It is a potent and selective inhibitor of N-(2-chlorophenyl)-N'-(2-phenylethyl)ethanediamide, which makes it a valuable tool for studying the role of this compound in pain perception and inflammation. However, CPE also has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Zukünftige Richtungen
There are several potential future directions for research on CPE. One area of interest is the development of more potent and selective N-(2-chlorophenyl)-N'-(2-phenylethyl)ethanediamide inhibitors. Another area of interest is the investigation of CPE's potential therapeutic applications in other disease states, such as cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanisms underlying CPE's pharmacological effects and to optimize its dosing and administration for clinical use.
In conclusion, CPE is a synthetic compound with potential therapeutic applications in the treatment of chronic pain and inflammation. Its potent and selective inhibition of this compound makes it a valuable tool for studying the role of this compound in these conditions. Further research is needed to fully understand its pharmacological effects and to optimize its use for clinical applications.
Synthesemethoden
CPE can be synthesized using a variety of methods, including the reaction of 2-chlorobenzaldehyde with 2-phenylethylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate can then be further reacted with ethylenediamine to yield the final product, CPE.
Wissenschaftliche Forschungsanwendungen
CPE has been extensively studied for its potential therapeutic applications in the treatment of chronic pain and inflammation. It has been shown to be a potent and selective inhibitor of N-(2-chlorophenyl)-N'-(2-phenylethyl)ethanediamide, which is a key target in the management of chronic pain. CPE has also been shown to have anti-inflammatory effects, which may further contribute to its therapeutic potential.
Eigenschaften
IUPAC Name |
N'-(2-chlorophenyl)-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c17-13-8-4-5-9-14(13)19-16(21)15(20)18-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEMBJQAVSLXOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(isopropylamino)-2-nitrosophenyl]acetamide](/img/structure/B5179318.png)
![5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine](/img/structure/B5179348.png)

![3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzonitrile](/img/structure/B5179357.png)

![2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5179363.png)
![ethyl [5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5179364.png)
![1-methyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5179369.png)

![2-chloro-N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5179375.png)
![methyl [(6-{[2-(4-morpholinylcarbonyl)benzoyl]amino}-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5179377.png)

![1-(4-allyl-2-methoxyphenoxy)-3-[(1,1,3,3-tetramethylbutyl)amino]-2-propanol hydrochloride](/img/structure/B5179398.png)
